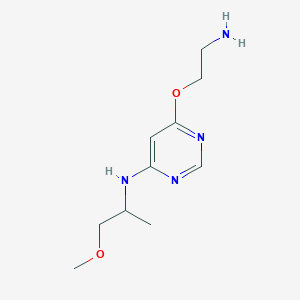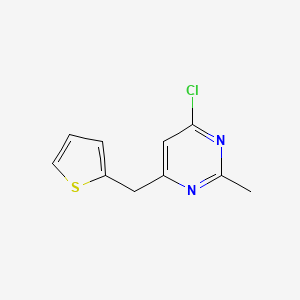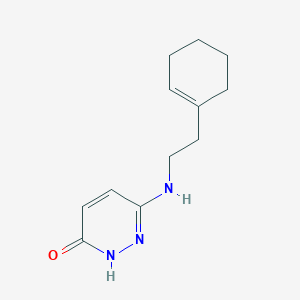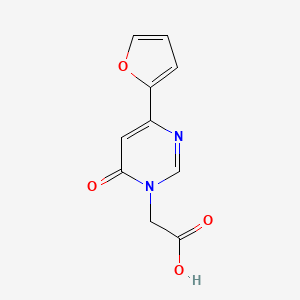
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
描述
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives, 2-aminoethanol, and 1-methoxypropan-2-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (60-80°C) and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and reduce production costs.
Purification: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different substituents replacing the original functional groups.
科学研究应用
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Biochemical Research: Employed in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins within cells, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
6-(2-aminoethoxy)pyrimidin-4-amine: Lacks the N-(1-methoxypropan-2-yl) substituent, which may affect its biological activity and chemical properties.
N-(1-methoxypropan-2-yl)pyrimidin-4-amine: Lacks the 2-aminoethoxy substituent, which may influence its reactivity and applications.
Uniqueness
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is unique due to the presence of both the 2-aminoethoxy and N-(1-methoxypropan-2-yl) substituents, which confer distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
属性
IUPAC Name |
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-8(6-15-2)14-9-5-10(13-7-12-9)16-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQUHHMSVLYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















